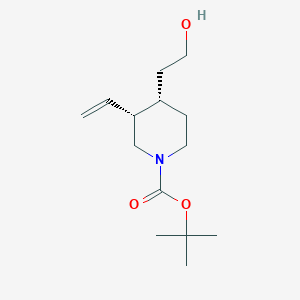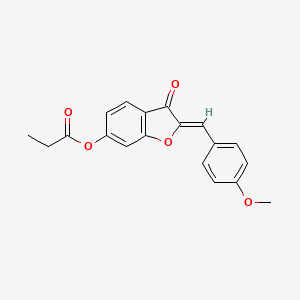
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is an organic compound primarily investigated for its diverse chemical reactivity and potential biological activity. With its unique combination of structural elements, it holds significance in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the preparation of core fragments, such as the 1,3,4-thiadiazole and pyran moieties. Detailed procedures often involve multi-step syntheses combining these fragments through robust organic reactions like nucleophilic substitution and thioether formation.
Cyclopropanecarboxamide Formation: Cyclopropane reacts with carbonyl derivatives under specific catalytic conditions.
1,3,4-Thiadiazole Formation: Utilizing appropriate thioamides and hydrazines under acidic or basic conditions.
Coupling with Pyran Derivative: The final steps involve combining the prepared thiadiazole with pyran compounds through controlled sulfur-based linkages.
Industrial Production Methods
In industrial settings, these processes are scaled up using batch reactors and flow chemistry systems to optimize yield and minimize impurities. Precision in controlling temperature, pH, and reagent addition rates are crucial for achieving high purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Undergoes oxidation to potentially form sulfoxides or sulfones.
Reduction: Reductive amination can alter the cyclopropanecarboxamide functionality.
Substitution: The aromatic ring undergoes electrophilic aromatic substitution with suitable halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Use of peroxides or KMnO₄.
Reducing Agents: Commonly, lithium aluminium hydride (LiAlH₄) or hydrogenation with Pd/C.
Substitution Agents: Halogenation often employs NBS (N-bromosuccinimide).
Major Products Formed
Depending on the reaction type, the major products can include sulfoxides, altered amidic structures, and halogenated aromatic derivatives, each revealing different facets of reactivity for further research.
Applications De Recherche Scientifique
This compound serves as a versatile subject in diverse scientific research applications, including:
Chemistry: Investigations into reaction mechanisms and product formations.
Biology: Exploring its interactions with biological molecules for potential bioactivity.
Medicine: Research into its pharmacological potential as a precursor for drug development.
Industry: Utilized in materials science for creating specialized polymers and coatings.
Mécanisme D'action
The compound's effects are primarily through its interactions at the molecular level:
Molecular Targets: Enzyme inhibition, receptor binding, or interaction with nucleic acids.
Pathways Involved: These can include disrupting protein synthesis pathways or modulating signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl: Shares a common core but differs in peripheral functional groups.
Thiadiazole derivatives: Variants with different amido or thio modifications.
Pyran derivatives: Compounds featuring pyran backbones with different substituents.
Uniqueness
And there you have it: a comprehensive dive into this fascinating compound!
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-11-3-4-14(7-12(11)2)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOAINFTVTDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2867555.png)

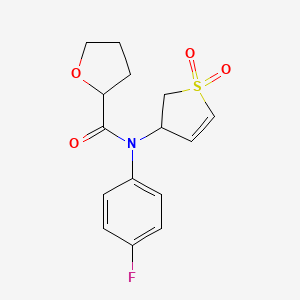
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)
![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)
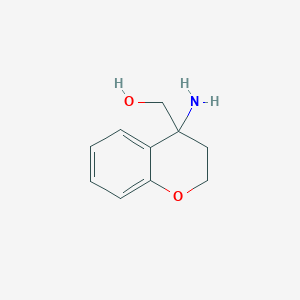

amino}acetamide](/img/structure/B2867567.png)
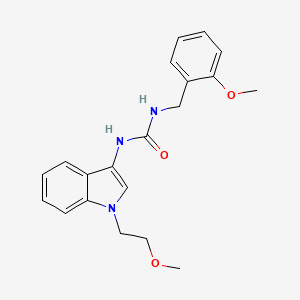
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)
